molecular formula C13H19ClN2O2 B594610 (s)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride CAS No. 1217720-49-4

(s)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride

Cat. No. B594610
CAS RN: 1217720-49-4
M. Wt: 270.757
InChI Key: WQPQNIUAWYRGJF-MERQFXBCSA-N
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Description

“(s)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1884703-33-6 . It has a molecular weight of 194.66 . The compound is stored at a temperature of 4°C and is in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H14N2O2.ClH/c1-6-5-8-3-4-9 (6)7 (10)11-2;/h6,8H,3-5H2,1-2H3;1H/t6-;/m0./s1 .

Scientific Research Applications

DNA Minor Groove Binders

Compounds related to piperazine derivatives, such as Hoechst 33258, known for its strong binding to the minor groove of double-stranded B-DNA, offer insights into the importance of such compounds in scientific research. These derivatives, including those with benzylpiperazine structures, serve as models for studying DNA sequence recognition and binding. This understanding aids in the development of drugs that can interact with DNA for therapeutic purposes, such as radioprotectors and topoisomerase inhibitors (Issar & Kakkar, 2013).

Metabolism and Disposition in Arylpiperazine Derivatives

Arylpiperazine derivatives, including benzylpiperazine compounds, have been studied for their extensive metabolism, which includes N-dealkylation leading to 1-aryl-piperazines. This metabolism is significant for understanding the pharmacological actions and potential applications of such compounds in treating depression, psychosis, or anxiety. The study of these metabolites offers insights into the physiological and pathological factors affecting drug efficacy and safety (Caccia, 2007).

Biologically Active Compounds of Plants

Research into natural carboxylic acids, including those derived from or structurally related to benzylpiperazine and piperazine carboxylates, highlights their potential as biologically active compounds. These studies explore the antioxidant, antimicrobial, and cytotoxic activities of carboxylic acids, providing a foundation for discovering new therapeutic agents based on these structures (Godlewska-Żyłkiewicz et al., 2020).

Understanding Biocatalyst Inhibition by Carboxylic Acids

Investigations into the inhibition of engineered microbes by carboxylic acids, including those structurally related to benzylpiperazine and piperazine carboxylates, are crucial for developing fermentation processes for bio-renewable chemicals. This research is vital for designing microbial strains with improved robustness and industrial performance, which is a key aspect of biotechnology and bioengineering fields (Jarboe et al., 2013).

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H315, H319, H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water in case of contact with eyes .

Mechanism of Action

properties

IUPAC Name

benzyl (2S)-2-methylpiperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c1-11-9-14-7-8-15(11)13(16)17-10-12-5-3-2-4-6-12;/h2-6,11,14H,7-10H2,1H3;1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPQNIUAWYRGJF-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCCN1C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661556
Record name Benzyl (2S)-2-methylpiperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1217720-49-4
Record name Benzyl (2S)-2-methylpiperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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